Ethyl 2-(3-methylpiperidin-1-yl)propanoate
Description
Ethyl 2-(3-methylpiperidin-1-yl)propanoate (CAS: 1048917-49-2) is a piperidine-derived ester compound characterized by a propanoate backbone substituted with a 3-methylpiperidin-1-yl group at the second carbon. It is primarily utilized in organic synthesis and pharmaceutical research, with a purity of 95% in commercial preparations . The compound’s structure combines the rigidity of the piperidine ring with the ester functionality, making it a versatile intermediate for drug discovery and chemical derivatization.
Properties
IUPAC Name |
ethyl 2-(3-methylpiperidin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-4-14-11(13)10(3)12-7-5-6-9(2)8-12/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPBXOVUKKLFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCCC(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284892 | |
| Record name | Ethyl α,3-dimethyl-1-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048917-49-2 | |
| Record name | Ethyl α,3-dimethyl-1-piperidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048917-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α,3-dimethyl-1-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301284892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methylpiperidin-1-yl)propanoate typically involves the esterification of 2-(3-methylpiperidin-1-yl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methylpiperidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-(3-methylpiperidin-1-yl)propanoic acid.
Reduction: 2-(3-methylpiperidin-1-yl)propanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-methylpiperidin-1-yl)propanoate is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 2-(3-methylpiperidin-1-yl)propanoic acid, which can then interact with biological targets to exert its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Structural Variations
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS Number | Substituent Position on Piperidine | Additional Groups | Purity |
|---|---|---|---|---|
| Ethyl 2-(3-methylpiperidin-1-yl)propanoate | 1048917-49-2 | 3-methyl | None | 95% |
| Ethyl 2-(4-methylpiperidin-1-yl)propanoate | 928709-07-3 | 4-methyl | None | 95% |
| Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate | 122806-10-4 | N/A | Phenyl at C3 | N/A |
| Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate | 17824-87-2 | N/A | Phenyl and piperidinyl at C3 | N/A |
Key Observations :
- Methyl Position : The 3-methyl vs. 4-methyl substitution on the piperidine ring (e.g., QY-7086 vs. QZ-4443) alters steric and electronic environments. The 3-methyl variant may exhibit greater conformational flexibility due to reduced steric hindrance compared to the 4-methyl analog .
- Dual Substituents: Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate features both phenyl and piperidinyl groups at C3, creating significant steric bulk that may hinder interactions with biological targets .
Physicochemical Properties:
Limited data are available for most compounds (e.g., melting/boiling points, solubility). However:
- This compound and its 4-methyl analog lack explicit data but share ester functional groups, implying comparable polarity and hydrolytic sensitivity .
Biological Activity
Ethyl 2-(3-methylpiperidin-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derived from 2-(3-methylpiperidin-1-yl)propanoic acid. Its structure can be represented as follows:
The compound features a piperidine ring, which is known for its ability to interact with various biological targets, including enzymes and receptors.
The biological activity of this compound primarily arises from its hydrolysis, leading to the release of the active form, 2-(3-methylpiperidin-1-yl)propanoic acid. This active form can interact with specific molecular targets, influencing various biochemical pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It has been noted for its potential interaction with muscarinic acetylcholine receptors, which play a role in various physiological processes including cognition and muscle contraction .
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. In vitro experiments demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The compound exhibited better efficacy than traditional chemotherapeutics like bleomycin by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory effects. It has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
| Activity | Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammatory markers in vitro | |
| Enzyme Interaction | Inhibits specific metabolic enzymes |
Case Study: Anticancer Efficacy
In a controlled study involving FaDu hypopharyngeal tumor cells, this compound was shown to significantly reduce cell viability compared to untreated controls. The mechanism was linked to enhanced apoptosis rates as evidenced by increased caspase activity .
Comparative Analysis with Similar Compounds
This compound can be compared with other piperidine derivatives:
| Compound | Biological Activity |
|---|---|
| Ethyl 2-(4-methylpiperidin-1-yl)propanoate | Moderate anticancer activity |
| Ethyl 2-(3-methylpyrrolidin-1-yl)propanoate | Lower anti-inflammatory effects |
This comparative analysis highlights the unique efficacy of this compound in specific biological contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
